

A Technical Guide to the Spectroscopic Data of Isopropyl 2-bromo-2-methylpropanoate

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Compound of Interest

Compound Name: *Isopropyl 2-bromo-2-methylpropanoate*

Cat. No.: B1304831

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isopropyl 2-bromo-2-methylpropanoate** (CAS No. 51368-55-9), a key intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, experimental protocols for its synthesis and characterization, and a visual representation of its chemical structure and NMR correlations.

Spectroscopic Data Summary

The following tables summarize the predicted and literature-based spectroscopic data for **Isopropyl 2-bromo-2-methylpropanoate**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~5.0	Septet	1H	~6.3	-CH(CH ₃) ₂
~1.9	Singlet	6H	-	-C(Br)(CH ₃) ₂
~1.2	Doublet	6H	~6.3	-CH(CH ₃) ₂

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~170	C=O
~70	-CH(CH ₃) ₂
~60	-C(Br)(CH ₃) ₂
~30	-C(Br)(CH ₃) ₂
~21	-CH(CH ₃) ₂

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2980-2940	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1260	Strong	C-O stretch (ester)
~1100	Strong	C-O stretch (ester)
~600	Medium	C-Br stretch

Experimental Protocols

2.1. Synthesis of Isopropyl 2-bromo-2-methylpropanoate

The synthesis of **Isopropyl 2-bromo-2-methylpropanoate** is typically achieved through the esterification of 2-bromo-2-methylpropanoic acid with isopropanol.[\[1\]](#)

- Reaction: 2-bromo-2-methylpropanoic acid + isopropanol \rightarrow **Isopropyl 2-bromo-2-methylpropanoate** + water
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-2-methylpropanoic acid and a molar excess of isopropanol.
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Perform a work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure **Isopropyl 2-bromo-2-methylpropanoate**.

2.2. NMR Spectroscopy

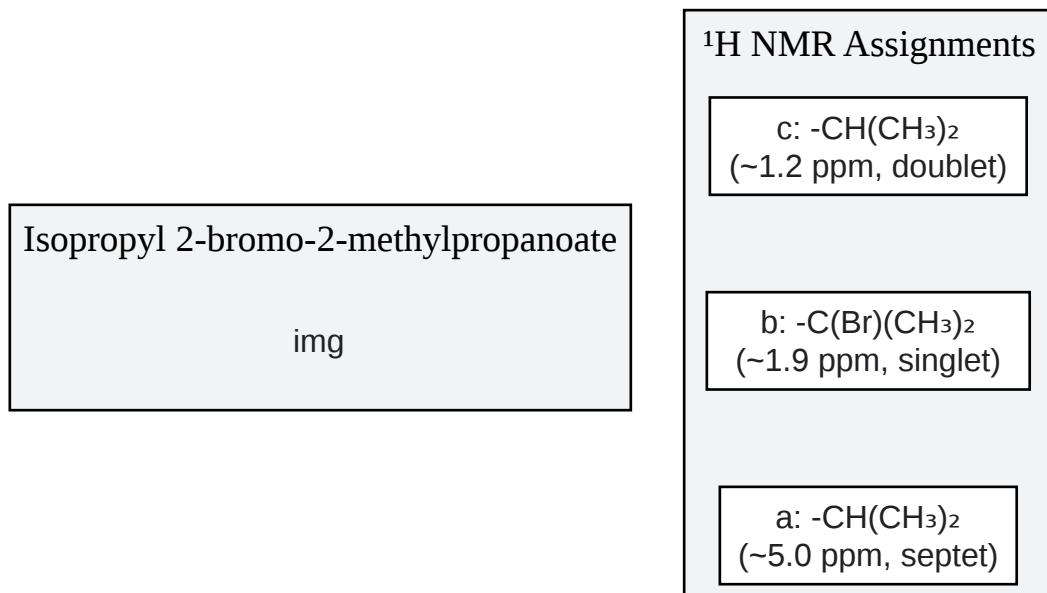
- Sample Preparation: Dissolve approximately 10-20 mg of **Isopropyl 2-bromo-2-methylpropanoate** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is generally used to simplify the spectrum. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

2.3. IR Spectroscopy

- Sample Preparation: For a liquid sample like **Isopropyl 2-bromo-2-methylpropanoate**, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

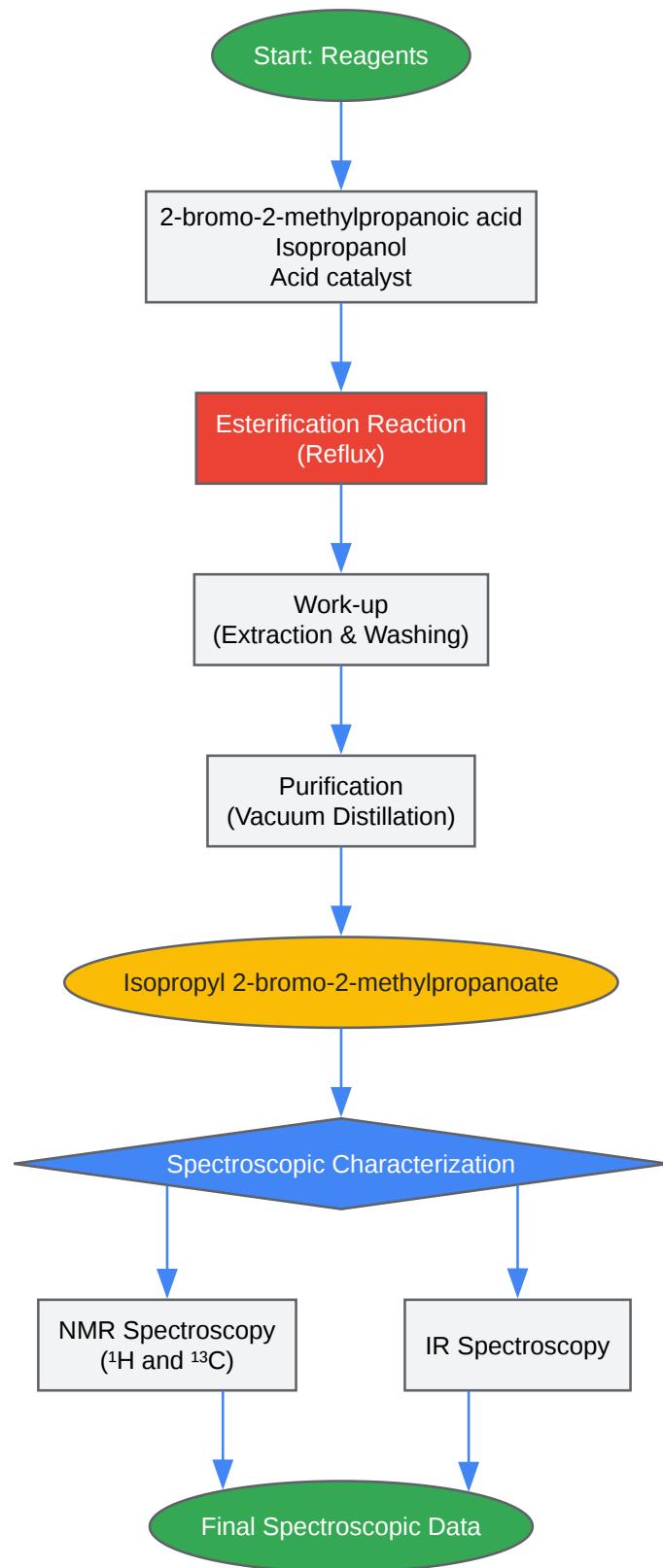
Mandatory Visualization

The following diagrams illustrate the chemical structure and the logical workflow for the synthesis and characterization of **Isopropyl 2-bromo-2-methylpropanoate**.



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Caption: Chemical structure and predicted ¹H NMR assignments.

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Caption: Experimental workflow for synthesis and characterization.

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References

- 1. innospk.com [innospk.com]
- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of Isopropyl 2-bromo-2-methylpropanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1304831#spectroscopic-data-nmr-ir-of-isopropyl-2-bromo-2-methylpropanoate]

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